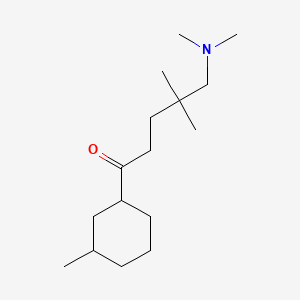
4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one is a chemical compound with the molecular formula C17H10O2S5 It is known for its unique structure, which includes two benzoylsulfanyl groups attached to a 1,3-dithiol-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one typically involves the reaction of benzoyl chloride with 4,5-dimercapto-1,3-dithiol-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzoylsulfanyl groups to thiols or other reduced forms.
Substitution: The benzoylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mécanisme D'action
The mechanism of action of 4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one involves its interaction with molecular targets through its benzoylsulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(benzylthio)-1,3-dithiol-2-thione: Similar in structure but with benzylthio groups instead of benzoylsulfanyl groups.
4,5-Bis(benzylsulfanyl)-1,3-dithiol-2-one: Similar core structure but with benzylsulfanyl groups instead of benzoylsulfanyl groups.
Uniqueness
4,5-Bis(benzoylsulfanyl)-1,3-dithiol-2-one is unique due to the presence of benzoylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for forming covalent bonds with biomolecules, making it valuable for various applications .
Propriétés
Numéro CAS |
68494-09-7 |
|---|---|
Formule moléculaire |
C17H10O3S4 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
S-(5-benzoylsulfanyl-2-oxo-1,3-dithiol-4-yl) benzenecarbothioate |
InChI |
InChI=1S/C17H10O3S4/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
YBMZMXJCCRAARS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SC2=C(SC(=O)S2)SC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


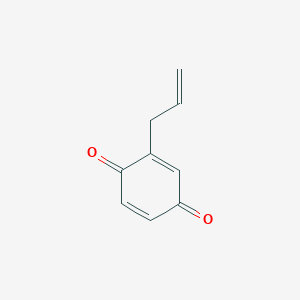

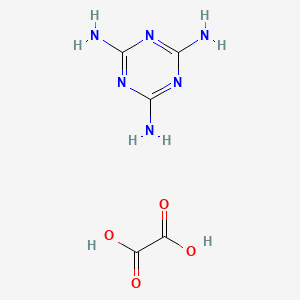
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
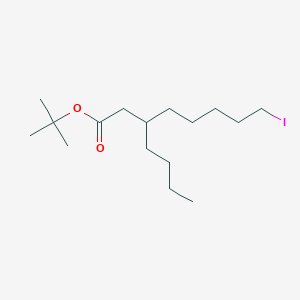
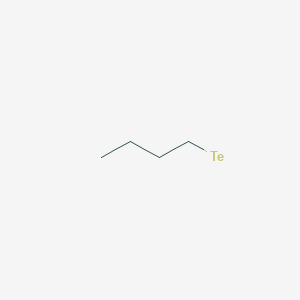
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
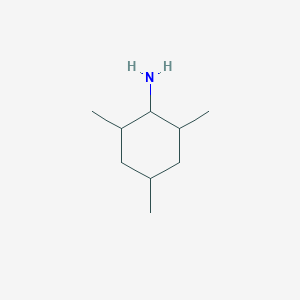
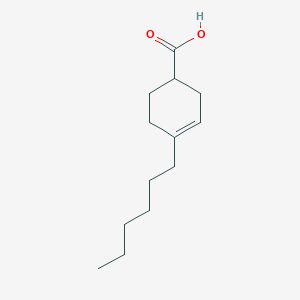
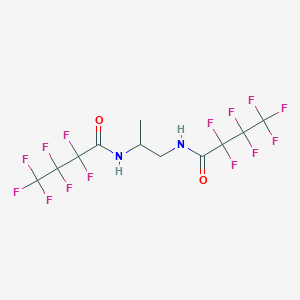
![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)
![1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol](/img/structure/B14147669.png)
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)
